molecular formula C13H15NO B1361500 1-[(Dimethylamino)methyl]-2-naphthol CAS No. 5419-02-3

1-[(Dimethylamino)methyl]-2-naphthol

Cat. No.: B1361500
CAS No.: 5419-02-3
M. Wt: 201.26 g/mol
InChI Key: GOHHBFSPKLRUNF-UHFFFAOYSA-N
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Description

1-[(Dimethylamino)methyl]-2-naphthol is an organic compound with the molecular formula C13H15NO. It is a derivative of naphthol, featuring a dimethylamino group attached to the methyl group at the 1-position of the naphthol ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(Dimethylamino)methyl]-2-naphthol can be synthesized through the Mannich reaction, which involves the condensation of 2-naphthol with formaldehyde and dimethylamine. The reaction typically occurs in an aqueous or alcoholic medium under acidic conditions. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 1-[(Dimethylamino)methyl]-2-naphthol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[(Dimethylamino)methyl]-2-naphthol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(Dimethylamino)methyl]-2-naphthol involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group enhances its binding affinity to these targets, leading to inhibition or activation of biological pathways. For instance, in anticancer research, the compound forms complexes with platinum or palladium, which then interact with DNA, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

  • 1-[(Dimethylamino)methyl]-2-naphthol
  • 1-[(Dimethylamino)methyl]-2-naphthalenol
  • 1-[(Dimethylamino)methyl]-2-hydroxynaphthalene

Comparison: this compound is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits higher binding affinity to metal ions, making it more effective in forming metal complexes for medicinal applications .

Properties

IUPAC Name

1-[(dimethylamino)methyl]naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-14(2)9-12-11-6-4-3-5-10(11)7-8-13(12)15/h3-8,15H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHHBFSPKLRUNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50278898
Record name 1-[(dimethylamino)methyl]-2-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50278898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26670226
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5419-02-3
Record name 5419-02-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10556
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[(dimethylamino)methyl]-2-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50278898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Dimethylaminomethyl-2-naphthol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

A mixture of 2-hydroxynaphthalene (20.18 g), N,N,N',N'-tetramethyldiaminomethane (19.10 ml) and 1,4-dioxane (200 ml) was heated on a steam bath for 24 hours and then evaporated to dryness under reduced pressure. The residue was dissolved in 2M hydrochloric acid and washed with ethyl acetate, neutralised with concentrated sodium hydroxide solution and extracted with dichloromethane to give a solid which was recrystallised from petroleum ether, b.p. 60°-80° C. to give 2-hydroxy-1-(dimethylaminomethyl)naphthalene, m.p. 79°-80° C.
Quantity
20.18 g
Type
reactant
Reaction Step One
Quantity
19.1 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1-[(dimethylamino)methyl]-2-naphthol interact with its target and what are the downstream effects?

A1: Research has shown that this compound derivatives can act as ectopic suicide inhibitors of Schistosoma mansoni thioredoxin glutathione reductase (SmTGR) []. Unlike typical suicide inhibitors that bind to the enzyme's active site, these compounds bind to a novel ectopic site on SmTGR []. Binding at this site leads to the formation of covalent modifications, specifically targeting the mobile selenocysteine-containing C-terminal arm of the enzyme []. This interaction ultimately disrupts the enzyme's function and can induce pro-oxidant activity, potentially contributing to its anti-parasitic effect [].

Q2: What is known about the structure-activity relationship (SAR) of this compound and its analogs in the context of their biological activity?

A2: While specific SAR details are limited in the available research, it is clear that the 2-naphtholmethylamino moiety plays a crucial role in the interaction with SmTGR []. Modifications to this core structure could alter the binding affinity and the subsequent inhibitory activity. Further research exploring different substitutions on the naphthol ring and modifications to the dimethylamino group could elucidate the key structural features responsible for target binding and activity.

Q3: What are the potential applications of this compound and its derivatives in drug discovery?

A3: The unique mechanism of action of this compound derivatives on SmTGR makes them promising lead compounds for the development of novel anti-parasitic therapeutics []. Since the ectopic binding site is not conserved in the human ortholog of TGR, these compounds hold potential for selective toxicity against the parasite, reducing the risk of side effects in humans []. Additionally, research indicates that platinum (Pt) and palladium (Pd) complexes with this compound as a ligand have shown promising in vitro anticancer activity against various human leukemia and ovarian cancer cell lines []. These complexes demonstrated higher cytotoxicity compared to cisplatin, a widely used platinum-based chemotherapy drug [].

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